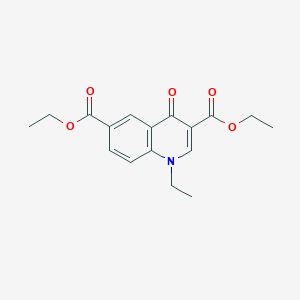![molecular formula C13H8N4O3 B13002238 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme activities and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmacological activities, including anti-inflammatory and antiviral properties.
Imidazo[1,2-a]quinoxaline: Used in the development of anticancer agents and materials science.
Uniqueness
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activities. Its nitrophenyl group and imidazo[1,2-a]pyrimidine core make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H8N4O3 |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C13H8N4O3/c18-8-11-12(15-13-14-5-2-6-16(11)13)9-3-1-4-10(7-9)17(19)20/h1-8H |
Clave InChI |
NUSDIKCJZWGKCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CC=NC3=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)



![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)




![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)
